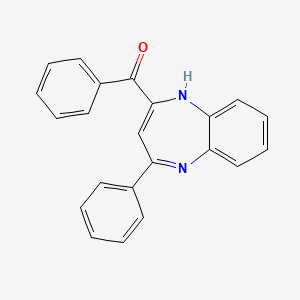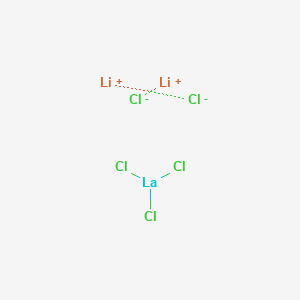
(4S,5S)-2-chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5S)-2-chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine is a chiral organosilicon compound that features a unique oxazasilolidine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-2-chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine typically involves the reaction of chlorosilanes with chiral amino alcohols under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the oxazasilolidine ring. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,5S)-2-chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(4S,5S)-2-chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and stereoselective processes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (4S,5S)-2-chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal centers and influencing catalytic processes. Additionally, its chiral nature allows it to participate in stereoselective reactions, affecting the outcome of chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S,5S)-1,2-dithiane-4,5-diol: Another chiral compound with a different ring structure.
(4S,5S)-octanediol: A chiral diol used in various chemical applications.
Uniqueness
(4S,5S)-2-chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine is unique due to its oxazasilolidine ring structure, which imparts distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its applications in different fields make it a valuable compound in scientific research and industry.
Eigenschaften
Molekularformel |
C16H18ClNOSi |
|---|---|
Molekulargewicht |
303.86 g/mol |
IUPAC-Name |
(4S,5S)-2-chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine |
InChI |
InChI=1S/C16H18ClNOSi/c1-13-16(14-9-5-3-6-10-14)19-20(17,18(13)2)15-11-7-4-8-12-15/h3-13,16H,1-2H3/t13-,16+,20?/m0/s1 |
InChI-Schlüssel |
NSZWPVQENFHZEA-DAHSEZPTSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](O[Si](N1C)(C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Kanonische SMILES |
CC1C(O[Si](N1C)(C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 3-(4-methylbenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B12053593.png)

![2-(tert-Butyl)-4-(3-(dimethyl(vinyl)silyl)propoxy)-6-(5-methoxy-2H-benzo[d][1,2,3]triazol-2-yl)phenol](/img/structure/B12053609.png)
![N-(2-Isopropylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12053616.png)

![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12053632.png)
![1-[(5E)-5-({3-[4-(allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B12053634.png)

![4-({(E)-[4-(Benzyloxy)phenyl]methylidene}amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12053646.png)
![4-methylbenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12053654.png)


![2-[(4,6-Dimethylpyrimidin-2-yl)amino]phenol](/img/structure/B12053675.png)

